Tepraloxydim

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

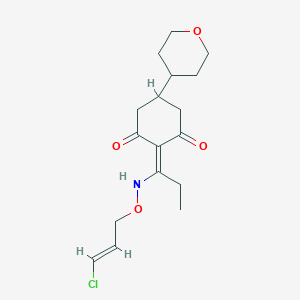

Tepraloxydim is a selective herbicide belonging to the cyclohexanedione oxime class. It is primarily used for post-emergence control of grass weeds in various broad-leaved crops such as canola, chickpeas, faba beans, field peas, lentils, lupins, subclover, and vetch . This compound inhibits the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants .

Méthodes De Préparation

Tepraloxydim is synthesized through a series of chemical reactions involving cyclohexanedione derivatives. The synthetic route typically involves the reaction of cyclohexanedione with various reagents to form the oxime derivative, followed by further modifications to introduce the necessary functional groups . Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Tepraloxydim undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, including oxazole and imine derivatives.

Substitution: Substitution reactions can introduce different substituents into the cyclohexanedione ring, affecting the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are typically the oxidized or reduced derivatives of this compound .

Applications De Recherche Scientifique

Agricultural Applications

Tepraloxydim is utilized extensively in agriculture, particularly in the following crops:

- Chickpeas

- Field Peas

- Lentils

- Faba Beans

- Lupins

- Canola

- Subclover

Efficacy Against Grass Weeds

This compound is effective against both annual and perennial grasses, making it a valuable tool for farmers. The herbicide works by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), crucial for fatty acid synthesis in plants, which leads to plant death .

Data Table: Efficacy of this compound on Various Grass Weeds

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Avena fatua (Wild Oat) | 90 | 100 |

| Lolium rigidum (Annual Ryegrass) | 85 | 200 |

| Echinochloa crus-galli (Barnyard Grass) | 95 | 150 |

Environmental Impact Studies

Research has been conducted to assess the environmental impact of this compound, particularly its effects on non-target organisms and aquatic ecosystems.

Aquatic Toxicity

Studies have shown that this compound has low toxicity to aquatic organisms, which is critical for its use in agricultural practices near water bodies. The Environmental Protection Agency (EPA) has established guidelines for its safe application to minimize ecological risks .

Data Table: Aquatic Toxicity Levels of this compound

| Organism Type | LC50 (mg/L) | NOEC (mg/L) |

|---|---|---|

| Fish (e.g., Rainbow Trout) | >1000 | 100 |

| Daphnia magna | >500 | 50 |

| Algae (e.g., Selenastrum capricornutum) | >1000 | 100 |

Soil Residue Studies

Soil residue studies indicate that this compound degrades relatively quickly under aerobic conditions, reducing the risk of long-term soil contamination. The half-life in soil typically ranges from 7 to 14 days depending on environmental conditions .

Field Trials

Field trials conducted in Australia demonstrated that this compound effectively controlled grass weeds without adversely affecting crop yield or quality. In a study involving chickpeas, the application resulted in a significant reduction in weed biomass and improved crop health .

Toxicological Assessments

Toxicological assessments have shown that this compound has a high safety margin for humans and animals when used according to label directions. Acute toxicity studies indicated an oral LD50 greater than 5000 mg/kg in rats, suggesting low acute toxicity .

Long-term Effects on Non-target Species

Research published by the EPA highlighted that chronic exposure to this compound could lead to reproductive and developmental effects in certain non-target species, necessitating careful monitoring and management practices during application periods .

Mécanisme D'action

Tepraloxydim exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants . The inhibition occurs at the carboxyltransferase domain of the enzyme, where this compound binds and prevents the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA . This disruption in fatty acid synthesis leads to the death of the targeted grass weeds .

Comparaison Avec Des Composés Similaires

Tepraloxydim is part of the cyclohexanedione oxime class of herbicides, which also includes compounds like sethoxydim, clethodim, and tralkoxydim . Compared to these similar compounds, this compound has unique binding interactions with the ACCase enzyme, which may contribute to its distinct herbicidal activity and resistance profile . The structural differences between this compound and other cyclohexanedione oxime herbicides also influence their environmental behavior and persistence .

Propriétés

Numéro CAS |

149979-41-9 |

|---|---|

Formule moléculaire |

C17H24ClNO4 |

Poids moléculaire |

341.8 g/mol |

Nom IUPAC |

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3/b6-3+,19-14- |

Clé InChI |

IOYNQIMAUDJVEI-KUNSGPAMSA-N |

SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |

SMILES isomérique |

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)C2CCOCC2)O |

SMILES canonique |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.